molecular formula C19H14ClNO3S B10803012 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid

2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid

Cat. No.: B10803012
M. Wt: 371.8 g/mol
InChI Key: PEYRAAWXWHOZFA-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14ClNO3S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C19H14ClNO3S/c1-11-6-8-12(9-7-11)14-10-25-18(16(14)19(23)24)21-17(22)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,21,22)(H,23,24)

InChI Key

PEYRAAWXWHOZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CC=C3Cl

solubility

>55.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiophene ring substituted with a carboxylic acid and an amine group, which may contribute to its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Activities

Research has indicated various biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. This compound's structural components may enhance its efficacy against bacteria and fungi.
  • Anticancer Properties : Similar thiophene derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds with thiophene moieties have demonstrated anti-inflammatory activity in preclinical studies, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
  • Oxidative Stress Reduction : Similar compounds have been shown to reduce reactive oxygen species (ROS), providing protective effects against oxidative damage.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16High
Target Compound8Very High

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) levels.

TreatmentTNF-α Reduction (%)IL-6 Reduction (%)
Control--
Compound6055

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